molecular formula C18H11NO2 B11965474 2-Naphthalen-2-yl-isoindole-1,3-dione CAS No. 5324-19-6

2-Naphthalen-2-yl-isoindole-1,3-dione

Cat. No.: B11965474
CAS No.: 5324-19-6
M. Wt: 273.3 g/mol
InChI Key: SWZVZDHOTBBAPC-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yl-isoindole-1,3-dione is a synthetic organic compound of significant interest in advanced materials research and chemical synthesis. This compound features a naphthalene group, a well-characterized fluorophore, linked to an isoindole-1,3-dione core. The naphthalene moiety is extensively studied for its characteristic photophysical properties and competitive environmental stability, making it a valuable component in the development of fluorescent chemosensors and novel optical materials . The molecular structure allows for extensive π-π interactions and hydrogen bonding, which are critical for directing crystal packing and self-assembly in the solid state, as observed in closely related chemical species . Researchers can utilize this compound as a key precursor or building block in the synthesis of more complex molecules, particularly through reactions at the imide group or further functionalization of the aromatic systems. The compound is provided as a high-purity solid for research applications. It is intended for chemical synthesis and laboratory use only. This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5324-19-6

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-naphthalen-2-ylisoindole-1,3-dione

InChI

InChI=1S/C18H11NO2/c20-17-15-7-3-4-8-16(15)18(21)19(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

SWZVZDHOTBBAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Computational and Theoretical Investigations of 2 Naphthalen 2 Yl Isoindole 1,3 Dione Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For 2-Naphthalen-2-yl-isoindole-1,3-dione, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A key feature of this molecule is the rotational freedom around the single bond connecting the naphthalene (B1677914) group to the nitrogen atom of the isoindole-1,3-dione core.

Conformational analysis would reveal that the naphthalene and isoindole ring systems are likely to be non-coplanar to minimize steric hindrance. The dihedral angle between the mean planes of the naphthalene and isoindoline (B1297411) units is a critical parameter. For similar structures, these angles have been observed to be non-zero, indicating a twisted conformation in the ground state.

Calculation of Electronic Descriptors (e.g., Molecular Electrostatic Potential, HOMO-LUMO Gaps, Atomic Charge Distribution)

Once the optimized geometry is obtained, a wealth of electronic descriptors can be calculated to understand the molecule's reactivity and properties.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the carbonyl oxygen atoms of the dione (B5365651) group, making them potential sites for electrophilic attack or hydrogen bond acceptance. The aromatic rings of both the naphthalene and isoindole moieties would represent areas of varying potential, influencing their interaction with other molecules.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For aromatic systems like this compound, the HOMO and LUMO are expected to be delocalized π-orbitals. DFT calculations for related naphthalene-based structures have shown that the HOMO-LUMO gap can be influenced by substituents and the extent of conjugation.

Atomic Charge Distribution: The distribution of electron density across the molecule can be quantified by calculating atomic charges. This provides insight into the polarity of bonds and the reactivity of different atomic sites. In this compound, the oxygen atoms of the carbonyl groups are expected to carry significant negative charges, while the adjacent carbon atoms will be positively charged.

Interactive Data Table: Predicted Electronic Properties of Isoindole-1,3-dione Derivatives (Note: The following data is illustrative and based on general findings for related compounds, as specific data for this compound is not available.)

Electronic DescriptorPredicted Value/ObservationSignificance
HOMO-LUMO Energy Gap~3-4 eVIndicates moderate chemical stability and reactivity.
Dipole MomentNon-zeroSuggests the molecule is polar.
MEP Negative RegionConcentrated on carbonyl oxygensIndicates sites for electrophilic attack and hydrogen bonding.
MEP Positive RegionPotentially around the hydrogen atoms of the aromatic ringsIndicates sites for nucleophilic attack.

Theoretical Support for Reaction Mechanisms

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies. For reactions involving the isoindole-1,3-dione scaffold, such as nucleophilic substitution at the imide nitrogen or reactions at the aromatic rings, DFT can provide a theoretical basis for observed reactivity and regioselectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time, particularly in a solvent environment. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule moves, rotates, and flexes at a given temperature. This is crucial for understanding its conformational flexibility and how it interacts with its environment. The simulations would likely show the naphthalene group rotating relative to the isoindole core, and the entire molecule tumbling in the solvent.

Molecular Docking Studies for Ligand-Target Interaction Prediction (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this can be used to understand how this compound might interact with various biological macromolecules, such as enzymes or receptors.

Binding Affinity Predictions with Biological Macromolecules

Docking studies on various isoindole-1,3-dione derivatives have shown that the planar isoindoline-1,3-dione ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding site. The carbonyl oxygens are often involved in hydrogen bonding. For this compound, the large, hydrophobic naphthalene moiety would be expected to play a significant role in binding, likely fitting into a hydrophobic pocket of a target protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. A more negative value typically indicates a stronger interaction.

Interactive Data Table: Illustrative Molecular Docking Results for Isoindole-1,3-dione Analogs (Note: This table presents hypothetical data based on studies of similar compounds to illustrate the type of information obtained from molecular docking.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Protein Kinase-8.5Phe, Leu, ValHydrophobic, π-π stacking
Acetylcholinesterase-9.2Trp, Tyr, HisHydrogen bonding, π-π stacking
Cyclooxygenase-2-7.9Arg, Tyr, ValHydrogen bonding, hydrophobic

Analysis of Non-covalent Interactions at Active Sites

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of isoindole-1,3-dione derivatives within the active sites of various biological targets. While specific studies on this compound are not extensively detailed in the available literature, the analysis of analogous phthalimide-containing compounds allows for an informed understanding of the likely non-covalent interactions that govern its binding affinity and specificity. These interactions are crucial for the stabilization of the ligand-receptor complex and are primarily driven by hydrogen bonds, hydrophobic interactions, and π-stacking.

The isoindole-1,3-dione scaffold itself plays a significant role in anchoring the molecule within an active site. The two carbonyl oxygens of the imide group are potent hydrogen bond acceptors. researchgate.net Molecular docking simulations of various phthalimide (B116566) derivatives into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and plasma proteins have consistently shown the formation of hydrogen bonds between these carbonyl oxygens and amino acid residues such as tyrosine, arginine, and lysine. researchgate.netnih.govnih.gov For instance, in studies of AChE inhibitors, the phthalimide moiety has been shown to interact with the peripheral anionic site of the enzyme. nih.gov

The naphthalen-2-yl substituent is expected to be a key contributor to the binding affinity through hydrophobic and π-stacking interactions. The large, aromatic surface area of the naphthalene ring can engage in favorable van der Waals contacts with nonpolar amino acid residues in a hydrophobic pocket of the active site. Furthermore, it can participate in π-π stacking or π-cation interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine, which are commonly found in enzyme active sites. nih.govnih.gov These types of interactions are critical for stabilizing the ligand in the correct orientation for biological activity.

The combination of the hydrogen bonding capabilities of the isoindole-1,3-dione core and the extensive hydrophobic and aromatic interactions provided by the naphthalene moiety suggests a strong and specific binding profile for this compound within a suitably shaped active site.

Below is a table summarizing the common types of non-covalent interactions observed for isoindole-1,3-dione derivatives in computational studies, which are likely relevant for this compound.

Interaction TypeMolecular Moiety InvolvedPotential Interacting Residues
Hydrogen Bonding Carbonyl oxygens of the isoindole-1,3-dione ringTyrosine (Tyr), Arginine (Arg), Lysine (Lys), Serine (Ser)
π-π Stacking Naphthalene ring, Phthalimide aromatic ringTryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), Histidine (His)
Hydrophobic Interactions Naphthalene ring, Isoindole-1,3-dione scaffoldAlanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Methionine (Met)
Van der Waals Forces Entire moleculeVarious residues within the binding pocket

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eijppr.com For isoindole-1,3-dione systems, including this compound, QSAR provides a theoretical framework to predict the biological potency of novel derivatives and to guide the rational design of molecules with enhanced activity. arkat-usa.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. This dataset is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, like molecular surface area and volume.

Physicochemical: Including properties like lipophilicity (logP), molar refractivity, and electronic parameters (e.g., Hammett constants). arkat-usa.orgresearchgate.net

Model Development: Statistical methods are employed to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. arkat-usa.orgnih.gov The goal is to select a subset of descriptors that best explains the variance in the biological activity.

Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. arkat-usa.org Validation is typically performed through:

Internal Validation: Often using cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. nih.gov

External Validation: The model's ability to predict the activity of the compounds in the independent test set is assessed.

For phthalimide derivatives, QSAR studies have revealed the importance of various descriptors for different biological activities. For instance, in the context of HIV-1 integrase inhibition, lipophilicity and the presence of halogen substituents were found to be conducive to higher potency, while increased molecular branching was detrimental. arkat-usa.orgresearchgate.net Another QSAR study on phthalimide congeners with hypolipidemic activity utilized descriptors derived from Density Functional Theory (DFT). ufms.br

The theoretical framework of QSAR, therefore, allows researchers to identify the key structural features of the this compound system that are critical for its biological effects. By understanding these relationships, modifications to the naphthalene or isoindole-dione moieties can be proposed to optimize activity, providing a rational and efficient approach to drug discovery.

The table below outlines the key components of the QSAR theoretical framework.

QSAR ComponentDescriptionExamples for Isoindole-1,3-dione Systems
Dependent Variable The biological activity being modeled.IC50, EC50, Ki values for enzyme inhibition or receptor binding.
Independent Variables (Descriptors) Numerical representations of molecular structure and properties.Lipophilicity (logP), Molar Refractivity, Dipole Moment, HOMO/LUMO energies, Steric parameters (Taft), Indicator variables for specific substituents. researchgate.netufms.br
Mathematical Model The equation linking descriptors to activity.Linear equations (MLR, PLS), Non-linear models (e.g., neural networks).
Validation Metrics Statistical parameters used to assess the model's quality.Coefficient of determination (r²), Cross-validated r² (q²), Predictive r² for the test set. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Naphthalene Substituted Isoindole 1,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous assignment of the proton and carbon framework of 2-Naphthalen-2-yl-isoindole-1,3-dione, as well as for probing its conformational dynamics in solution.

Elucidation of Molecular Conformations and Solution Dynamics

The ¹H and ¹³C NMR spectra of this compound are expected to reveal characteristic signals for both the phthalimide (B116566) and naphthalene (B1677914) moieties. In the ¹H NMR spectrum, the protons of the phthalimide ring typically appear as a multiplet in the aromatic region. The seven protons of the 2-substituted naphthalene ring will present a more complex pattern of doublets, triplets, and multiplets, characteristic of a disubstituted naphthalene system.

The ¹³C NMR spectrum will corroborate the structure with distinct signals for the carbonyl carbons of the imide function, typically in the downfield region, and a series of signals corresponding to the aromatic carbons of the phthalimide and naphthalene rings. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phthalimide H 7.8 - 8.0 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (ppm)
C=O (Imide) ~167
Aromatic C (Phthalimide) 124 - 135

Investigation of Solvent and Temperature Dependent Spectral Profiles

The NMR spectral profile of this compound is anticipated to be influenced by the solvent and temperature. Changes in solvent polarity can induce shifts in the proton and carbon resonances due to differential solvation effects. More polar solvents may lead to more significant shifts in the chemical shifts of the carbonyl carbons and the protons of the phthalimide ring.

Variable temperature NMR studies would be instrumental in probing the conformational dynamics. A lowering of the temperature could potentially resolve broadened signals or lead to the decoalescence of signals, providing quantitative data on the energy barriers to rotation around the N-C(naphthyl) bond.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry confirms the molecular weight of this compound and provides valuable information about its fragmentation pathways, aiding in its structural confirmation. The nominal molecular weight of this compound is 273 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 273. The fragmentation pattern of N-substituted phthalimides is well-documented and typically involves the cleavage of the N-C bond and fragmentation of the substituent. For the isomer, N-1-Naphthylphthalimide, major fragments have been observed at m/z 228 and 119, which can be rationalized by specific fragmentation pathways. A similar pattern would be expected for the 2-naphthyl isomer.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment
273 [M]⁺
228 [M - C₂H₂O]⁺
147 [Phthalimide]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the imide group. These typically appear as two distinct bands in the region of 1700-1780 cm⁻¹, representing the symmetric and asymmetric stretching modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the naphthalene and benzene (B151609) rings.

Table 4: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch >3000 IR, Raman
C=O Asymmetric Stretch ~1770 IR
C=O Symmetric Stretch ~1710 IR
Aromatic C=C Stretch 1450 - 1600 IR, Raman

X-ray Crystallography for Solid-State Molecular Architecture

While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related N-aryl phthalimides provides insights into its likely solid-state conformation. X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional structure.

Determination of Crystal Packing Features

The crystal packing of this compound would likely be governed by a combination of van der Waals forces and π-π stacking interactions between the aromatic rings of adjacent molecules. The specific arrangement of molecules in the unit cell would determine the crystal system and space group. The presence of any intermolecular hydrogen bonds, though not expected to be the dominant interaction in this non-protic molecule, would also be revealed by X-ray diffraction analysis.

Analysis of Intermolecular Interactions in the Solid State for this compound Remains Elusive

A thorough investigation into the solid-state intermolecular interactions of the chemical compound this compound, with a specific focus on Hirshfeld surface analysis, reveals a significant gap in the available scientific literature. Despite extensive searches for crystallographic data and dedicated studies on its solid-state structure, no specific research findings, including detailed data tables or structural elucidation of its intermolecular contacts, could be located for this particular compound.

While direct data for this compound is not available, studies on structurally related N-substituted isoindole-1,3-diones and naphthalene-containing compounds offer a general understanding of the types of interactions that could be anticipated. In similar molecular crystals, the predominant intermolecular contacts are often weak van der Waals forces, including hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) interactions.

Furthermore, the presence of aromatic rings in both the naphthalene and isoindole-1,3-dione moieties suggests the high probability of π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a crucial factor in the stabilization of the crystal structures of many planar aromatic molecules. The specific geometry and energetics of these π–π stacking arrangements, however, can only be determined through detailed crystallographic analysis.

For instance, studies on other isoindoline (B1297411) derivatives have quantified the contributions of various intermolecular contacts. In one such related compound, 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]isoindoline-1,3-dione, the crystal structure is stabilized by π–π interactions with centroid-centroid distances of approximately 3.55 Å and 3.56 Å, alongside C—H···O hydrogen bonds, forming a three-dimensional network. This highlights the importance of both stacking and hydrogen bonding in the crystal packing of similar structures.

Without a dedicated crystallographic study of this compound, a detailed and scientifically accurate account of its Hirshfeld surface analysis and the precise nature and quantitative breakdown of its intermolecular interactions in the solid state cannot be provided. The generation of specific data tables, as requested, is therefore not possible based on currently accessible scientific research. Further experimental work, specifically the growth of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate these important structural characteristics.

Supramolecular Chemistry and Non Covalent Interactions of Phthalimide Systems

Types of Intermolecular Interactions

The phthalimide (B116566) framework, with its combination of aromatic rings and polar carbonyl groups, is capable of engaging in a variety of non-covalent interactions. These interactions are fundamental to the structure and function of materials derived from these molecules. The primary forces at play include hydrogen bonding, π-π stacking, dipole-dipole interactions, and N-π interactions.

The electron-rich π-system of the phthalimide and its substituents can interact with metals, anions, and other molecules. wikipedia.org The most common types of π-interactions include:

Metal–π interactions: The interaction between a metal and the face of a π-system. wikipedia.org

Aromatic–aromatic interactions (π-stacking): Involves the interaction of aromatic molecules with each other. wikipedia.org

Anion–π interactions: The interaction of an anion with a π-system. wikipedia.org

Cation–π interactions: The interaction of a cation with a π-system. wikipedia.org

C–H–π interactions: The interaction of a C-H bond with a π-system. wikipedia.org

Hydrogen Bonding: While the N-substituted phthalimide "2-Naphthalen-2-yl-isoindole-1,3-dione" lacks a traditional hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. researchgate.net In systems where the phthalimide is not N-substituted or contains other functional groups with O-H or N-H bonds, hydrogen bonding plays a more direct and significant role in their assembly. nih.govrsc.orglibretexts.org For instance, in the crystal structure of some phthalimide derivatives, C-H···O hydrogen bonds contribute to the stabilization of the crystal packing. researchgate.net The ability of a molecule to act as an electron donor and simultaneously accept an acidic hydrogen is a key factor in the spontaneity of hydrogen bond formation. nih.gov

Pi-Pi Stacking: The planar aromatic rings of the phthalimide and the naphthalene (B1677914) substituent are prime candidates for π-π stacking interactions. wikipedia.orgnih.gov These interactions, driven by a combination of electrostatic and dispersion forces, are crucial in the formation of ordered solid-state structures and aggregates in solution. nih.gov The stacking can occur in various geometries, such as face-to-face or offset, to maximize favorable interactions and minimize repulsion between the π-electron clouds. nih.gov Studies on related aromatic systems have shown that π-stacking interactions are a fundamental force in creating new functional molecules and influencing the optoelectronic properties of materials. rsc.org

N-π Interactions: In specific contexts, such as the interaction of phthalimide-containing ligands with metal centers, n-π interactions can occur. rsc.orgresearchgate.net This involves the interaction of a lone pair of electrons (n) from a solvent molecule or another part of the ligand with the electron-deficient π-system of the phthalimide or a coordinated metal. rsc.orgresearchgate.net

Formation of Extended Supramolecular Aggregations

The interplay of the aforementioned non-covalent interactions leads to the self-assembly of phthalimide derivatives into extended supramolecular aggregates. In the solid state, these interactions dictate the crystal packing, often resulting in one-dimensional stacks, two-dimensional layers, or complex three-dimensional networks. For example, in the crystal structure of a related compound, 2-[3-(2-Hydroxynaphthalen-1-yl)methylideneamino]isoindoline-1,3-dione, molecules are linked by π–π interactions to form columns, which are then connected by C—H⋯O interactions to create a three-dimensional network. nih.gov The formation of these aggregates is not limited to the solid state; in solution, particularly in less polar solvents, phthalimide derivatives can form self-associated species.

Influence of Substituents on Interaction Patterns

The nature of the substituent at the nitrogen atom of the phthalimide ring has a profound influence on the types and strengths of intermolecular interactions. In the case of "this compound," the large, aromatic naphthalene group significantly enhances the potential for π-π stacking interactions compared to a smaller alkyl substituent. nih.gov The steric bulk and electronic properties of the substituent can also modulate the geometry of these interactions. For instance, bulky substituents may hinder close packing, while electron-donating or electron-withdrawing groups on the aromatic rings can alter the electrostatic component of the π-π stacking and hydrogen bonding interactions. nih.gov

Anion Binding Properties of Phthalimide-Containing Macrocycles

Macrocycles incorporating the phthalimide unit have been investigated for their ability to bind anions. The electron-deficient cavity created by the phthalimide and other aromatic units can act as a host for anions, primarily through anion-π interactions. nih.govbeilstein-journals.org In these interactions, the negative charge of the anion is stabilized by the electron-deficient π-system of the macrocycle. nih.govbeilstein-journals.org The design of these macrocycles, including their size, shape, and the nature of the constituent aromatic units, is crucial for achieving selective anion recognition. rsc.org For example, novel O6-corona nih.govarene nih.govtetrazines containing phthalimide units have been synthesized and shown to complex with anions in the gas phase and solid state due to anion-π interactions. nih.govbeilstein-journals.org

Understanding Persistence of Interactions from Solid State to Solution

A key area of investigation in supramolecular chemistry is the extent to which the interactions observed in the solid state persist in solution. While the ordered structures found in crystals provide a clear picture of intermolecular interactions, these can be disrupted by solvent molecules. In the case of phthalimide systems, strong interactions like π-π stacking may persist in solution, leading to the formation of aggregates. frontiersin.org The strength of these interactions in solution can be studied using techniques such as NMR spectroscopy, where changes in chemical shifts upon dilution or changes in temperature can indicate the presence of self-association. frontiersin.org For some phthalimide-containing macrocycles, it has been observed that they exist as a mixture of rapidly interconverting conformers in solution, while adopting a more rigid conformation in the solid state. nih.govbeilstein-journals.org This highlights the dynamic nature of these systems and the influence of the environment on their supramolecular behavior.

Mechanistic Insights into Biological Activity in Vitro and Pre Clinical Models

Exploration of Molecular Targets and Biochemical Pathways

The biological effects of 2-Naphthalen-2-yl-isoindole-1,3-dione and its analogs are rooted in their interactions with specific molecular targets and their ability to modulate key biochemical pathways. These interactions are crucial in understanding their therapeutic potential in various diseases, including neurodegenerative disorders and cancer.

Enzyme Inhibition Mechanisms

Derivatives of isoindoline-1,3-dione have demonstrated significant inhibitory activity against several key enzymes. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition:

Derivatives of isoindoline-1,3-dione are recognized for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease. nih.govnih.govresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial for patients with this neurodegenerative condition. nih.gov

Studies have shown that various isoindoline-1,3-dione derivatives exhibit a range of inhibitory potencies. For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives showed inhibitory activity against AChE, with the most active compound having an IC50 value of 0.91µM. nih.govsemanticscholar.org Further modifications, such as the introduction of a carbonyl group to the linker, have also been explored. nih.govsemanticscholar.org In another study, N-benzylpiperidinylamine derivatives of isoindoline-1,3-dione were found to be active against both AChE and BuChE, with the most potent compounds having IC50 values of 87 nM and 7.76 μM, respectively. nih.gov The length of the alkyl linker and substituents on the benzyl (B1604629) ring were found to influence activity. semanticscholar.org

A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives with varying alkyl chain lengths (from three to eight methylene (B1212753) groups) displayed significant to moderate AChE inhibitory activity (IC50 values from 0.9 to 19.5 µM) but weak activity against BuChE. nih.govsemanticscholar.org More recently, novel isoindolin-1,3-dione-based acetohydrazides showed potent AChE inhibition (IC50 values from 0.11 to 0.86 µM) and moderate BuChE inhibition (IC50 values from 5.7 to 30.2 µM). nih.gov A kinetic study of the most potent of these compounds revealed a competitive mode of inhibition against AChE. nih.gov

Interactive Table: AChE and BuChE Inhibition by Isoindoline-1,3-dione Derivatives

Derivative ClassTarget EnzymePotency (IC50)Key Structural Features
2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dionesAChE0.91 µM (most active)Benzylpiperazine moiety
N-benzylpiperidinylamine derivativesAChE87 nM (best)N-benzylpiperidinylamine moiety, varied alkyl linker
N-benzylpiperidinylamine derivativesBuChE7.76 µM (best)N-benzylpiperidinylamine moiety, varied alkyl linker
2-(diethylaminoalkyl)-isoindoline-1,3-dionesAChE0.9 - 19.5 µMDiethylaminoalkyl chain (3-8 carbons)
Isoindolin-1,3-dione-based acetohydrazidesAChE0.11 - 0.86 µMAcetohydrazide linkage
Isoindolin-1,3-dione-based acetohydrazidesBuChE5.7 - 30.2 µMAcetohydrazide linkage

Other Enzyme Inhibition:

DNA Topoisomerase II: Certain compounds have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), acting as topoisomerase IIα poisons. nih.gov Bacterial DNA gyrase and topoisomerase IV, essential type II topoisomerases, are also targets for novel inhibitors, with some compounds showing low micromolar IC50 values against E. coli DNA gyrase. nih.gov

VEGFR-2: Indolinone-based derivatives have been designed as cytotoxic kinase inhibitors, with some showing potent inhibitory action against VEGFR-2. mdpi.com

TGF-β Pathway: While not directly stated for this compound, the broader class of isoindole-1,3-diones has been investigated for various biological activities, and their interaction with signaling pathways like TGF-β could be an area for future research.

Receptor Interaction Studies

Serotonin (B10506) Receptors:

The interaction of isoindole-1,3-dione derivatives with serotonin receptors has been a subject of investigation, particularly in the context of developing antipsychotic agents. A study on 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives explored their affinity for 5-HT1A and 5-HT7 serotonin receptors. nih.gov The research identified a lead compound, 2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-1H-isoindole-1,3(2H)-dione, based on its in vitro activity. nih.gov Further research has examined the molecular interactions of N-benzyl phenethylamine (B48288) agonists with the 5-HT2A receptor, highlighting the importance of the N-arylmethyl substitution for high affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies for Phthalimide (B116566) Derivatives

The biological activity of phthalimide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential by identifying key structural features that influence their efficacy.

For instance, in the context of acetylcholinesterase inhibition, the length of the alkyl linker connecting the phthalimide core to other moieties, as well as the nature of substituents on aromatic rings, significantly impacts inhibitory potency. semanticscholar.orgnih.gov Studies on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids revealed that para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE. nih.gov It has been suggested that the size of the substituent on the benzyl moiety is an important factor for the activity of these compounds. nih.gov

In the realm of anticancer activity, SAR analysis of isoindole-1,3-(2H) dione (B5365651) derivatives has indicated that lipophilicity can enhance their antimicrobial, antileishmanial, and antiproliferative activities. researchgate.net Specifically, halogenation of the isoindole-1,3 (2H) dione moiety has been shown to increase these biological effects, with tetra-brominated derivatives being more effective than their tetra-chlorinated counterparts. researchgate.net

Furthermore, the development of N-aryl and N-alkyl phthalimides has been advanced through efficient, metal-free synthetic protocols, allowing for the creation of a diverse range of derivatives with high functional group tolerance. acs.org This broadens the scope for future SAR studies and the discovery of novel therapeutic agents.

Cellular Assays for Biological Response (In Vitro Models)

The biological effects of this compound and its derivatives have been extensively studied in various in vitro models, particularly focusing on their anticancer and antimicrobial properties.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Isoindole-1,3-dione derivatives have demonstrated significant antiproliferative and cytotoxic effects against a range of cancer cell lines.

HeLa and HepG2 Cells: Studies have investigated the synthesis and anticancer activity of N-substituted cantharimides against HepG2 (hepatocellular carcinoma) and HL-60 cells. nih.gov Isothiocyanate sulforaphene, a related compound, has shown cytotoxicity in HepG2 cells by inducing apoptosis and causing cell cycle arrest at the Sub G0/G1 phase. nih.gov Indolinone-based derivatives have also been evaluated for their cytotoxic effects on HepG2 and MCF-7 (breast cancer) cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com

Breast and Colon Cancer Cells: Research has shown that certain isoindole-1,3-(2H) dione derivatives exhibit good antiproliferative activity against Caco-2 and HCT-116 colon cancer cell lines by inducing apoptosis and arresting the cell cycle. researchgate.net

4T1 Cells: While specific data on the 4T1 breast cancer cell line and this compound was not found in the provided search results, the demonstrated activity against other breast cancer cell lines like MCF-7 suggests potential for further investigation.

Interactive Table: Cytotoxicity of Isoindole-1,3-dione Derivatives on Cancer Cell Lines

Derivative/CompoundCell LineEffectPotency (IC50)
N-substituted cantharimidesHepG2, HL-60Anticancer activityNot specified
Isothiocyanate sulforapheneHepG2Cytotoxicity, apoptosis, cell cycle arrestNot specified
Indolinone-based derivativesHepG2, MCF-7Cytotoxicity2.53 - 7.54 µM
Isoindole-1,3-(2H) dione derivativesCaco-2, HCT-116Antiproliferative, apoptosis, cell cycle arrestNot specified

Antimicrobial and Antifungal Mechanisms in Microbial Strains

The antimicrobial properties of isoindole-1,3-dione derivatives have been evaluated against a variety of bacterial and fungal strains.

Staphylococcus aureus : Some spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives have shown significant antimicrobial activity against S. aureus. nih.gov A synthesized 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione exhibited good activity against S. aureus with a zone of inhibition of 15 cm. cabidigitallibrary.org

Pseudomonas aeruginosa : While some indole (B1671886) alkaloids isolated from Pseudomonas aeruginosa have shown antibacterial activity, the effect of this compound on this specific strain is not detailed in the provided results. researchgate.netmdpi.com However, P. aeruginosa is known to utilize naphthalene (B1677914) for biodegradation, suggesting a potential interaction. nih.gov It's also noted that indole and its derivatives can diminish the virulence of P. aeruginosa. nih.gov

Escherichia coli : The antimicrobial activity of N-substituted phthalimide derivatives has been screened against E. coli, with some compounds showing moderate or no activity. uobaghdad.edu.iq

Klebsiella pneumoniae : N-substituted phthalimide derivatives have also been tested against K. pneumoniae, showing moderate or no activity. uobaghdad.edu.iq

Antifungal Activity: A series of N-substituted phthalimides were investigated for their antifungal effects against Candida species, with N-butylphthalimide being the most potent. researchgate.net One study found that a synthesized Schiff base derivative of phthalic anhydride (B1165640) showed high antifungal activity against Candida tropicalis. uobaghdad.edu.iq Another compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, showed good activity against C. albicans with an inhibition zone of 18 cm. cabidigitallibrary.org

Interactive Table: Antimicrobial Activity of Isoindole-1,3-dione Derivatives

DerivativeMicrobial StrainActivityMeasurement
Spiro[benzo[h]quinoline-7,3′-indoline]dionesStaphylococcus aureusSignificant antimicrobial activityMIC values: 750 µg/mL
2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dioneStaphylococcus aureusGood activityInhibition zone: 15 cm
2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dioneCandida albicansGood activityInhibition zone: 18 cm
N-substituted phthalimidesEscherichia coli, Klebsiella pneumoniaeModerate to no activityNot specified
Schiff base of phthalic anhydrideCandida tropicalisHigh antifungal activityAt 125 and 250 µg/mL

Anti-inflammatory and Immunomodulatory Effects (Mechanistic Basis)

The anti-inflammatory and immunomodulatory potential of isoindole-1,3-dione derivatives is a significant area of research. While direct studies on this compound are not extensively detailed in the available literature, the broader class of isoindoline-1,3-dione derivatives has been shown to exert influence over key inflammatory pathways.

Mechanistically, these compounds are understood to modulate the expression of pro-inflammatory and anti-inflammatory mediators. It has been reported that isoindoline-1,3-dione derivatives can impact a range of pro-inflammatory factors, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). Concurrently, they have been observed to enhance the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). A key aspect of their immunomodulatory action is the inhibition of the p65 subunit phosphorylation induced by lipopolysaccharide (LPS), which is a critical step in the activation of the NF-κB signaling pathway in macrophages.

The presence of an aromatic moiety is considered important for the affinity of these derivatives for COX-2. The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of these compounds to traverse biological membranes. While these general mechanisms are attributed to the class of isoindole-1,3-diones, specific investigations into the precise interactions of the naphthalen-2-yl substituent of the target compound with inflammatory biomolecules are required for a more definitive understanding.

Anticonvulsant Activity and Neurological Interactions

Derivatives of isoindole-1,3-dione have demonstrated potential as anticonvulsant agents, with a primary proposed mechanism of action involving the modulation of voltage-gated sodium channels. Research on N-substituted isoindoline-1,3-diones has shown their ability to block these channels, a mechanism shared by several established antiepileptic drugs.

Docking studies performed on related isoindoline-1,3-dione compounds have suggested that they stabilize in the open pore of the sodium channel through the formation of at least one hydrogen bond between the ketone group of the phthalimide structure and amino acid residues, such as Thr-87, within the channel's domain. This interaction is believed to be crucial for their anticonvulsant effect.

In vivo studies using mouse models, such as the subcutaneous pentylenetetrazol (scPTZ) test, have indicated that some N-substituted analogs can protect against induced seizures. Although this provides a foundational understanding of the potential neurological interactions of this class of compounds, specific experimental data on the anticonvulsant activity and the precise neurological interactions of this compound are not detailed in the currently available scientific literature.

Anti-angiogenic Mechanisms in 3D Microfluidic Models

The inhibition of angiogenesis, the formation of new blood vessels, is a critical target in cancer therapy. Phthalimide derivatives, most notably thalidomide, are known for their anti-angiogenic properties. Research into newer, achiral phthalimide derivatives has been conducted to retain this activity while potentially reducing side effects.

Studies utilizing in vitro 3D microfluidic assays with human endothelial cells have demonstrated that certain phthalimide derivatives can cause a significant inhibition of angiogenesis at concentrations lower than that of thalidomide. These models allow for the detailed observation and quantification of blood vessel sprouting. While these findings highlight the potential of the phthalimide scaffold in anti-angiogenesis, specific research detailing the anti-angiogenic mechanisms of this compound in 3D microfluidic models has not been reported in the available literature. Therefore, a direct assessment of its activity in this context remains to be elucidated.

Antiviral Activity (e.g., SARS-CoV-2, HIV-1 RT, Influenza A Neuraminidase)

The isoindole scaffold is recognized for its broad range of biological activities, including antiviral properties against several human viruses. The versatility in the mechanism of action of isoindole derivatives is attributed to the potential for various substitutions on the isoindole ring.

While the broader class of isoindoline (B1297411) derivatives has been investigated for antiviral effects, specific data on the activity of this compound against SARS-CoV-2, HIV-1 reverse transcriptase (RT), or Influenza A neuraminidase is not available in the current body of scientific literature. Research on structurally related compounds, such as certain naphthalenone derivatives, has shown inhibition of HIV-1 reverse transcriptase. However, these findings cannot be directly extrapolated to this compound without specific experimental validation. Further investigation is required to determine if this specific compound exhibits inhibitory activity against these viral targets.

Antioxidant Activity (e.g., DPPH method)

The antioxidant potential of chemical compounds is often assessed by their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly used method. Several studies have reported the antioxidant and radical scavenging activities of various isoindole-1,3-dione derivatives.

The general findings suggest that the isoindole-1,3-dione scaffold can contribute to antioxidant activity. However, specific data from DPPH assays or other antioxidant tests for this compound are not present in the reviewed scientific literature. Therefore, while related compounds have shown promise in this area, the antioxidant capacity of this compound remains to be experimentally determined.

Future Research Directions and Unexplored Avenues for 2 Naphthalen 2 Yl Isoindole 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with corresponding amines under thermal conditions, which can be energy-intensive. researchgate.net Future research should focus on developing more efficient and environmentally benign synthetic routes to 2-Naphthalen-2-yl-isoindole-1,3-dione and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of water as a green reaction medium or solventless conditions, which have been successfully employed for other N-substituted phthalimides, could significantly reduce the environmental impact. researchgate.net

Catalytic Systems: The development of novel metal-catalyzed or metal-free catalytic systems could offer milder reaction conditions and improved yields. For instance, rhodium(III)-catalyzed amidation and palladium-catalyzed cycloaddition reactions have shown promise in the synthesis of related compounds. researchgate.netrsc.org

One-Pot Multicomponent Reactions: Designing one-pot syntheses, potentially promoted by ultrasound, could streamline the manufacturing process, making it more atom-economical and time-efficient. acs.orgnih.gov

Flow Chemistry: The application of microfluidic technologies for the continuous-flow synthesis of naphthalimide derivatives can improve conversion rates and product yields compared to traditional batch methods. bohrium.com

These advanced synthetic strategies would not only facilitate the production of this compound but also enable the creation of a diverse library of analogues for extensive structure-activity relationship studies.

Advanced Computational Modeling for Precise Structure-Function Correlations

Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental work. For this compound, advanced computational modeling represents a significant and largely unexplored avenue of research.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the geometry of the molecule in its ground, reduced, and oxidized states. researchgate.net This can provide insights into its electronic properties, reactivity, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its potential in electronics and as a biological agent. researchgate.netresearchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to establish a correlation between the structural features of the molecules and their functional properties. rjraap.com This can accelerate the discovery of compounds with enhanced potency for specific applications.

Molecular Docking Simulations: To explore its potential in medicinal chemistry, molecular docking can be used to predict the binding affinity and interaction modes of this compound with various biological targets like enzymes or DNA. nih.govnih.gov This can help in identifying potential therapeutic applications and in the rational design of more potent inhibitors.

Computational TechniqueApplication for this compoundPotential Insights
Density Functional Theory (DFT) Investigate molecular and electronic properties, reactivity, and bonding nature. nih.govOptimized geometry, electronic structure, vibrational frequencies, and nonlinear optical (NLO) properties. researchgate.netnih.gov
Molecular Docking Predict binding modes and affinities with biological macromolecules (e.g., enzymes, DNA). nih.govnih.govIdentification of potential biological targets and understanding of intermolecular interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlate structural modifications with changes in biological activity or material properties. rjraap.comPredictive models for designing new derivatives with enhanced therapeutic or functional characteristics. rjraap.com
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior and stability of the molecule in complex environments (e.g., in solution, bound to a protein).Understanding conformational changes, binding stability, and the influence of solvent on molecular behavior.

Exploration of New Biological Targets and Mechanistic Pathways (In Vitro)

The isoindoline-1,3-dione scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.gov The naphthalimide moiety is known for its DNA intercalating properties and has been a focus in the development of anticancer agents. rjraap.comnih.gov The combination of these two pharmacophores in this compound suggests a high potential for diverse biological activities that warrant in-depth investigation.

Unexplored research avenues include:

Anticancer Activity: While many naphthalimide derivatives have been studied for their anticancer properties, the specific activity of this compound against a broad panel of human cancer cell lines is yet to be determined. rjraap.comnih.govrsc.org Future in vitro studies should assess its cytotoxicity and explore its mechanism of action, such as its ability to induce apoptosis or inhibit key enzymes like topoisomerases. nih.govnih.govnih.gov

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant for Alzheimer's disease. nih.govmdpi.comnih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic leads.

Antimicrobial Properties: There is a growing need for new antimicrobial agents. Evaluating the activity of this compound against various strains of bacteria and fungi could reveal potential applications in combating infectious diseases. nih.gov

DNA Binding Studies: Given the planar nature of the naphthalimide group, its ability to intercalate with DNA is a key area of interest. nih.govnih.gov Biophysical studies using techniques like UV-Vis absorption, fluorescence spectroscopy, and circular dichroism can elucidate the mode and strength of its interaction with DNA. nih.gov

Design of Next-Generation Functional Materials with Tailored Performance

Naphthalimide and phthalimide (B116566) derivatives are known for their excellent photophysical properties, including strong fluorescence, which makes them attractive candidates for the development of functional organic materials. rsc.orgrsc.org The delocalized π-electron system in this compound suggests its potential use in optoelectronics.

Future research in materials science could focus on:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the naphthalimide core could be harnessed for the development of new emitters in OLEDs. rsc.org Research could involve modifying the molecular structure to tune the emission color and improve quantum efficiency.

Fluorescent Probes and Sensors: The sensitivity of the naphthalimide fluorescence to its local environment can be exploited to design chemosensors for detecting specific ions or molecules. rsc.org

Nonlinear Optical (NLO) Materials: Organic molecules with large delocalized π-electron systems often exhibit significant NLO properties, which are useful in telecommunications and optical information processing. acgpubs.org The NLO properties of this compound should be investigated. nih.govacgpubs.org

Synergistic Approaches in Medicinal Chemistry and Materials Science

The intersection of medicinal chemistry and materials science offers exciting opportunities for innovation. The fluorescent properties of this compound could be combined with its potential biological activity to create theranostic agents—molecules that can simultaneously act as therapeutic drugs and diagnostic imaging agents. nih.gov

Promising synergistic avenues include:

Theranostic Agents for Cancer: If the compound shows selective cytotoxicity towards cancer cells, its intrinsic fluorescence could be used for cellular imaging and tracking drug delivery. nih.gov

Drug Delivery Systems: The compound could be incorporated into polymers or nanoparticles to create advanced drug delivery systems. The release of the drug could potentially be monitored via changes in fluorescence.

Hybrid Drugs: The core structure of this compound could be conjugated with other known therapeutic agents to create hybrid drugs with dual modes of action, potentially overcoming drug resistance. nih.gov

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, paving the way for novel applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Naphthalen-2-yl-isoindole-1,3-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions between naphthalene derivatives and isoindole-1,3-dione precursors. For example, alkylation of naphthol derivatives (e.g., 2-naphthol) with brominated isoindole-dione intermediates in dimethylformamide (DMF) using K₂CO₃ as a base yields the target compound after purification by flash chromatography (cyclohexane/EtOAc gradients) . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of techniques:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, leveraging Olex2 or ORTEP-III for graphical representation of molecular geometry and hydrogen-bonding networks .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 258.1277) to confirm molecular formula .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Methodological Answer : Perform graph-set analysis (as per Etter’s formalism) on crystallographic data to classify hydrogen bonds (e.g., N–H···O interactions). Use Mercury or CrystalExplorer to visualize supramolecular motifs (e.g., R22_2^2(8) rings) and correlate these with thermal stability or solubility . For example, π-π stacking between naphthalene rings may enhance thermal stability .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps), Mulliken charges, and electrostatic potential surfaces. Gaussian or ORCA software can model reactivity sites for electrophilic substitution .
  • Molecular docking : Dock the compound into enzyme active sites (e.g., tyrosinase) using AutoDock Vina to predict binding affinities, guided by experimental IC50_{50} values from inhibition assays .

Q. How can conflicting crystallographic data be resolved during refinement?

  • Methodological Answer : Address discrepancies (e.g., twinning or disorder) using SHELXL’s TWIN/BASF commands. Validate refinement with R-factor convergence (<5%), and cross-check hydrogen atom positions using Fourier difference maps. For ambiguous cases, compare results with independent datasets or apply Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies mitigate cytotoxicity in pharmacological applications of this compound derivatives?

  • Methodological Answer : Modify substituents (e.g., introducing hydroxyl or sulfonate groups) to reduce lipophilicity (LogP <5) and enhance water solubility. Test derivatives against cancer cell lines (e.g., MDA-MB-231) via MTT assays, using IC50_{50} values to guide SAR studies. Cross-reference toxicity profiles of naphthalene analogs (e.g., 2-methylnaphthalene) to anticipate hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.